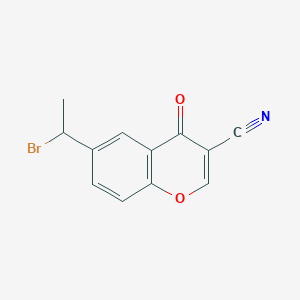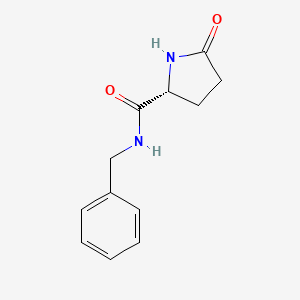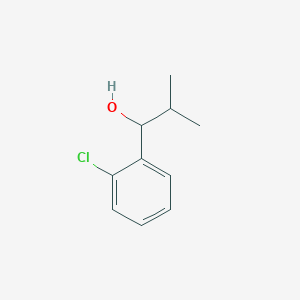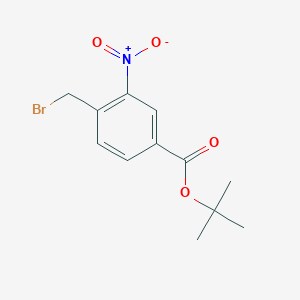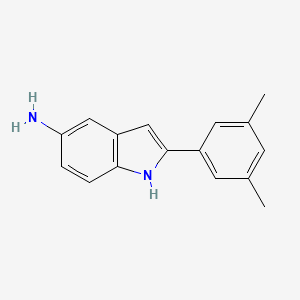
2,3-diphenylquinoxalin-5-amine
Descripción general
Descripción
2,3-diphenylquinoxalin-5-amine is a heterocyclic compound that belongs to the quinoxaline family.
Métodos De Preparación
The synthesis of 2,3-diphenylquinoxalin-5-amine typically involves the condensation of 2,3-dichloroquinoxaline with aniline under specific reaction conditions. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness .
Análisis De Reacciones Químicas
2,3-diphenylquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The amino group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the production of dyes, fluorescent materials, and electroluminescent materials
Mecanismo De Acción
The mechanism of action of 2,3-diphenylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
2,3-diphenylquinoxalin-5-amine can be compared with other quinoxaline derivatives such as:
2,3-Diphenylquinoxaline: Lacks the amino group, which may result in different biological activities.
5,6-Dimethylquinoxaline: Contains methyl groups instead of phenyl groups, leading to variations in its chemical and biological properties
2,3-Dichloroquinoxaline: Contains chlorine atoms, which can significantly alter its reactivity and applications .
Propiedades
Número CAS |
32044-95-4 |
|---|---|
Fórmula molecular |
C20H15N3 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2,3-diphenylquinoxalin-5-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,21H2 |
Clave InChI |
URGHPEUGBMZIMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[4-(Methylsulfonyl)phenyl]-1,3-oxazol-2-yl}pyridine](/img/structure/B8735511.png)

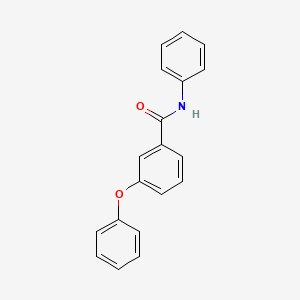
![5-(1-benzyl-1H-1,2,3-triazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8735527.png)
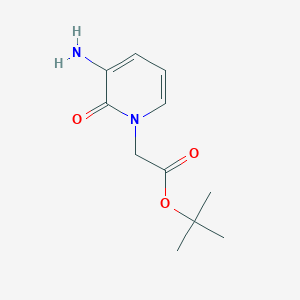
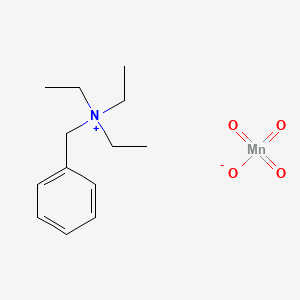
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)


